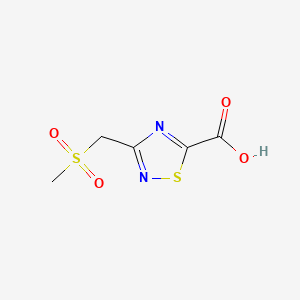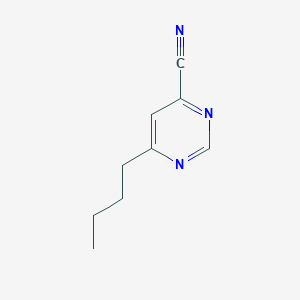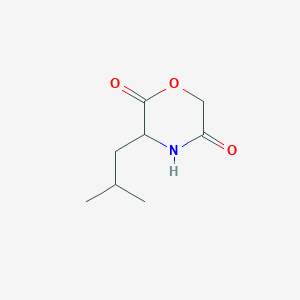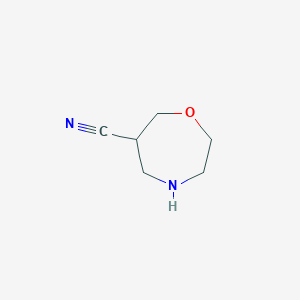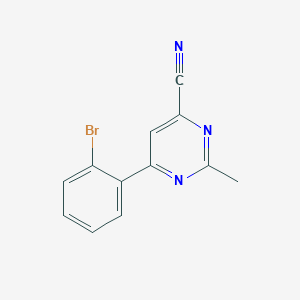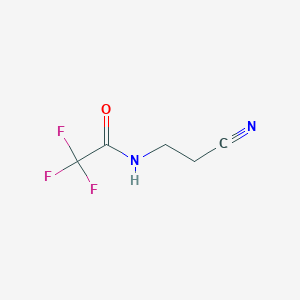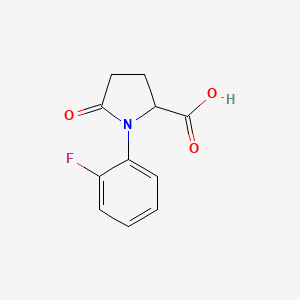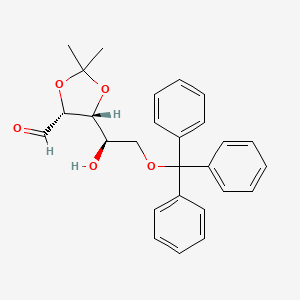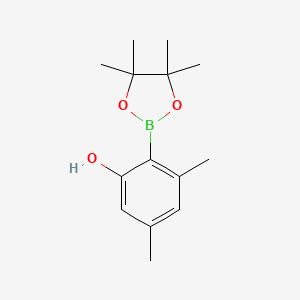![molecular formula C12H10FN5 B14887186 n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a fluorobenzyl group attached to the nitrogen atom at the 8th position of the pyrazine ring. It has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to moderate temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO, often under reflux conditions.
Major Products Formed
科学研究应用
作用机制
The mechanism of action of n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can be compared with other similar compounds to highlight its uniqueness:
属性
分子式 |
C12H10FN5 |
|---|---|
分子量 |
243.24 g/mol |
IUPAC 名称 |
N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H10FN5/c13-10-4-2-1-3-9(10)7-15-11-12-17-16-8-18(12)6-5-14-11/h1-6,8H,7H2,(H,14,15) |
InChI 键 |
WXKGWBJICXVJHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC2=NC=CN3C2=NN=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




